Asp-His - 22677-56-1

Asp-His

Catalog Number: EVT-3389944
CAS Number: 22677-56-1
Molecular Formula: C10H14N4O5
Molecular Weight: 270.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Asp-His is a dipeptide composed of L-aspartic acid and L-histidine joined by a peptide linkage. It has a role as a metabolite. It derives from a L-aspartic acid and a L-histidine.
Source

Aspartic acid is a non-essential amino acid that is synthesized in the body and found in many proteins. It is involved in the synthesis of other amino acids and neurotransmitters. Histidine, on the other hand, is an essential amino acid that must be obtained through diet. It is crucial for the production of histamine, a neurotransmitter involved in immune responses.

Classification

Aspartic acid belongs to the category of acidic amino acids due to its carboxylic acid side chain. Histidine is classified as a basic amino acid because it contains an imidazole side chain that can accept protons at physiological pH. Together, they form a dipeptide that exhibits unique properties due to their contrasting charges.

Synthesis Analysis

Methods

The synthesis of Aspartic Acid-Histidine can be achieved through various methods, primarily using solid-phase peptide synthesis (SPPS) or liquid-phase synthesis techniques. In SPPS, the C-terminal of aspartic acid is anchored to a solid resin, followed by the sequential addition of histidine through peptide bond formation.

Technical Details:

  1. Solid-Phase Peptide Synthesis: This method involves protecting the amino groups of aspartic acid and histidine to prevent unwanted reactions during synthesis.
  2. Coupling Agents: Commonly used coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), which facilitate the formation of peptide bonds.
  3. Deprotection Steps: After coupling, deprotection steps are necessary to remove protecting groups before cleavage from the resin.
Chemical Reactions Analysis

Reactions

The primary reaction involving Aspartic Acid-Histidine is peptide bond formation, which occurs between the carboxyl group of aspartic acid and the amino group of histidine.

Technical Details:

  1. Peptide Bond Formation: This reaction is facilitated by coupling agents that activate the carboxylic acid group.
  2. Hydrolysis Reactions: Under certain conditions, such as high pH or enzymatic action, Aspartic Acid-Histidine can undergo hydrolysis, breaking down into its constituent amino acids.
Mechanism of Action

Process

The mechanism of action for Aspartic Acid-Histidine primarily relates to its role in enzyme catalysis and protein interactions. Histidine often acts as a proton donor or acceptor due to its unique side chain properties.

Data:

  • In enzymes like aspartate transcarbamoylase, histidine facilitates substrate binding and stabilizes transition states through hydrogen bonding.
  • The imidazole side chain allows histidine to participate in acid-base catalysis effectively.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • pKa Values: Aspartic acid has pKa values around 2.1 (carboxylic acid) and 3.9 (side chain), while histidine has a pKa around 6.0 for its imidazole group.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Relevant Data or Analyses:

  • The stability and solubility characteristics make Aspartic Acid-Histidine suitable for various biochemical applications.
Applications

Scientific Uses

  1. Biochemical Research: Used in studies related to enzyme activity and protein interactions.
  2. Pharmaceuticals: Potential applications in drug design targeting specific enzymes or receptors.
  3. Nutritional Supplements: As a dietary supplement for athletes due to its role in protein synthesis and energy metabolism.
  4. Peptide Synthesis: Utilized in synthesizing larger peptides where specific sequences are required for biological activity.
Introduction to Asp-His in Biological and Chemical Systems

Historical Context of Asp-His Discovery in Protein Biochemistry

The significance of Asp-His interactions emerged gradually through structural and mutagenesis studies of key enzymes:

  • Ribonuclease A (RNase A): Early crystallographic work in the 1960s–1990s revealed the catalytic dyad of His12 and Asp121 (later renumbered as His119-Asp121), challenging the paradigm that enzymatic hydrolysis universally required serine-based triads. Site-directed mutagenesis of Asp121 to asparagine (D121N) or alanine (D121A) in the 1990s demonstrated 100–1,000-fold reductions in kcat for RNA cleavage, confirming its indispensability [3].
  • Outer Membrane Phospholipase A (OMPLA): Structural studies in the 1990s identified a unique His-Ser-Asn triad in E. coli, where Asn156 hydrogen-bonds to His142. Mutation to Asn156Ala reduced activity 20-fold, highlighting parallels with Asp-His function despite the asparagine substitution [9].
  • Serine Protease Exceptions: While classical proteases (e.g., trypsin) rely on Ser-His-Asp, exceptions like dienelactone hydrolase and Fusarium solani cutinase utilize Asp-His-containing dyads or triads, broadening the understanding of catalytic versatility [6]. These discoveries collectively established Asp-His as a non-canonical but evolutionarily persistent motif for nucleophilic activation.

Structural and Functional Significance of Asp-His Motifs in Enzyme Catalytic Triads

The Asp-His dyad orchestrates catalysis through precise spatial organization and electronic modulation:

Structural Architecture

  • Bond Geometry: In RNase A, the Asp121 carboxylate oxygen atoms reside 2.6–2.8 Å from Nδ of His119, enabling low-barrier hydrogen bonding that stabilizes the transition state [3].
  • Tautomeric Control: Asp121 preferentially stabilizes the Nε-protonated tautomer of His119, positioning it to donate a proton during RNA transphosphorylation (forward reaction) and accept one during hydrolysis (reverse reaction) [3] [9]. Mutation to alanine (D121A) disrupts this equilibrium, diminishing catalytic efficiency.
  • Oxyanion Hole Coordination: Unlike serine proteases, RNase A lacks a dedicated oxyanion-stabilizing residue. Instead, Asp121 indirectly assists transition-state stabilization via hydrogen-bonding networks involving Thr45 and Phe120 [3].

Table 1: Structural Parameters of Asp-His Dyads in Representative Enzymes

EnzymeBond Distance (Å)Bond Angle (°)Key Mutational Effects
RNase A (WT)2.6–2.8 (Oδ1-His119)120–140
RNase A (D121N)3.2–3.595–110100-fold ↓ in kcat/Km
RNase A (D121A)N/AN/A1,000-fold ↓ in kcat/Km
OMPLA (Asn156)2.9–3.1130–15020-fold ↓ in activity

Functional Mechanisms

  • RNase A Catalysis: During RNA cleavage, His119 acts as a general base to deprotonate the 2′-OH ribose group, while Asp121 polarizes the imidazole ring, enhancing its basicity. Post-cleavage, His119 protonates the 5′-oxyanion leaving group [3].
  • Allosteric Regulation: In OMPLA, calcium binding induces dimerization, reorienting His142 and Asn156 (a functional analog of Asp) to form a competent active site. This demonstrates how Asp-His-like pairs integrate environmental signals [9].
  • Atypical Hydrolases: Lipases from Streptomyces scabies and dienelactone hydrolases utilize Asp-His-Trp or Asp-His-Ser triads, where Asp directly activates His for substrate activation—proving mechanistic adaptability beyond RNase A [6].

Evolutionary Conservation of Asp-His Dyads in Prokaryotic and Eukaryotic Signaling Systems

Asp-His interactions extend beyond catalysis to govern signal transduction in two-component systems (TCSs) across life:

Prokaryotic Two-Step Phosphorelay

  • Canonical TCS: In bacteria, environmental sensors (histidine kinases, HKs) autophosphorylate a conserved His residue. The phosphoryl group transfers directly to an Asp on the response regulator (RR), modulating its activity. Examples include:
  • EnvZ-OmpR: Osmoregulation in E. coli [7].
  • NtrB-NtrC: Nitrogen metabolism [7].
  • Hybrid HKs: Proteins like E. coli BarA incorporate an additional receiver domain with Asp, enabling His→Asp→His→Asp phosphorelays for signal amplification [1] [7].

Table 2: Distribution of Asp-His-Dependent Signaling Components

Organism TypeTCS ComponentPhyletic DistributionBiological Role
BacteriaCanonical HK/RR21 phyla (100% of genomes)Osmosensing, chemotaxis
BacteriaHybrid HK (HHK)16/21 phyla (e.g., BarA, ArcB)Carbon/nitrogen metabolism
ArchaeaHybrid HKEuryarchaeota only (e.g., N. maritimus)Stress response?
EukaryotesPhosphotransfer (HPT) proteinsFungi, plants, slime moldsCytokinin signaling, osmoregulation

Eukaryotic Multi-Step Phosphorelay

  • Domain Architecture: Eukaryotes evolved hybrid histidine kinases (HHKs) with fused receiver domains (Asp-containing) and discrete histidine phosphotransfer (HPT) proteins. Phosphorelay follows:His (HHK) → Asp (HHK receiver) → His (HPT) → Asp (RR) [1] [7].
  • Fungal and Plant Systems:
  • SLN1-YPD1-SSK1: In Saccharomyces cerevisiae, osmostress triggers a four-step phosphorelay from the HHK Sln1→ Hpt Ypd1→ RR Ssk1 [6]. Rapid quench flow kinetics confirm millisecond transfer rates.
  • Cytokinin Receptors: Arabidopsis HHKs (e.g., AHK4) bind cytokinin, initiating a phosphorelay to ARR RRs via HPT proteins, regulating cell division [7].
  • Evolutionary Trajectory: The shift from bacterial two-step (His-Asp) to eukaryotic multi-step (His-Asp-His-Asp) relays correlates with increasing cellular complexity. Horizontal gene transfer likely enabled this adaptation, with Agrobacterium-like HHKs ancestral to plant systems [1] [7].

Properties

CAS Number

22677-56-1

Product Name

Asp-His

IUPAC Name

(3S)-3-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid

Molecular Formula

C10H14N4O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C10H14N4O5/c11-6(2-8(15)16)9(17)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1

InChI Key

HSPSXROIMXIJQW-BQBZGAKWSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N

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